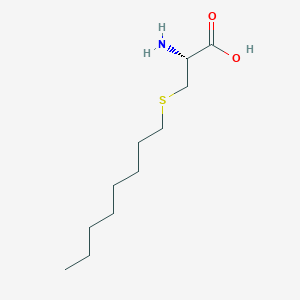

S-Octyl-L-cysteine

Description

General Context of L-Cysteine and its S-Alkyl Derivatives in Biological Systems

L-cysteine is a semi-essential, sulfur-containing amino acid that plays a pivotal role in numerous biological processes. wikipedia.org Its thiol (sulfhydryl) group is highly reactive, making it a key component in protein structure, enzyme catalysis, and antioxidant defense. wikipedia.org In proteins, cysteine residues can form disulfide bonds, which are crucial for stabilizing the three-dimensional structure of proteins. wikipedia.org

The S-alkylation of L-cysteine, a process that attaches an alkyl group to the sulfur atom, gives rise to a diverse class of molecules known as S-alkyl-L-cysteine derivatives. nih.gov These modifications can occur naturally or be synthesized in the laboratory. nih.gov In biological systems, S-alkylation is a significant metabolic pathway. For instance, S-adenosylmethionine can act as a methyl group donor, leading to the formation of S-methyl-L-cysteine.

Several naturally occurring S-alkyl-L-cysteine derivatives have been identified, particularly in plants of the Allium genus, such as garlic and onions. mdpi.com Compounds like S-allyl-L-cysteine (found in garlic) and S-methyl-L-cysteine have been the subject of extensive research due to their potential health benefits and biological activities. mdpi.comnih.govresearchgate.net These activities are often attributed to their antioxidant and anti-inflammatory properties. researchgate.net

Significance of S-Octyl-L-cysteine as a Research Subject

While specific research on this compound is limited, its significance as a research subject can be inferred from the properties of other long-chain S-alkyl-L-cysteine derivatives. The introduction of an octyl group, a relatively long and hydrophobic alkyl chain, would significantly alter the physicochemical properties of the parent L-cysteine molecule.

The increased lipophilicity conferred by the octyl group could enhance the molecule's ability to interact with and traverse biological membranes. This property is of considerable interest in drug design and delivery, as it could potentially improve the bioavailability and cellular uptake of cysteine-based compounds.

Furthermore, the study of this compound could contribute to a broader understanding of the structure-activity relationships within the S-alkyl-L-cysteine family. By comparing the biological effects of derivatives with varying alkyl chain lengths (e.g., methyl, propyl, octyl), researchers can elucidate how the size and hydrophobicity of the alkyl substituent influence the molecule's interaction with biological targets, such as enzymes and receptors.

Scope and Objectives of Academic Inquiry into this compound

Given the limited specific data on this compound, the scope of academic inquiry would likely begin with fundamental chemical and biochemical characterization. Key objectives of such research would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and thoroughly characterizing its physical and chemical properties.

Biochemical Investigations: Studying its metabolic fate in biological systems, including its potential to be metabolized by enzymes that act on other S-alkyl-L-cysteines, such as cysteine S-conjugate β-lyases. nih.gov

Exploring Biological Activities: Investigating its potential antioxidant, anti-inflammatory, and other biological activities, drawing parallels with the known effects of shorter-chain S-alkyl-L-cysteine derivatives. nih.gov

Membrane Interaction Studies: Examining the interaction of this compound with lipid bilayers and cell membranes to understand how its hydrophobic octyl chain influences its cellular permeability and distribution.

Enzyme Inhibition and Modulation: Assessing its potential to inhibit or modulate the activity of enzymes involved in various physiological and pathological processes.

A comprehensive investigation into these areas would be crucial to uncover the potential applications of this compound in fields ranging from medicinal chemistry to materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO2S |

|---|---|

Molecular Weight |

233.37 g/mol |

IUPAC Name |

(2R)-2-amino-3-octylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H23NO2S/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

PFMAZAQGZRPUCY-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCSCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S Octyl L Cysteine

Established Synthetic Routes for S-Octyl-L-cysteine Preparation

The preparation of this compound primarily involves the modification of the sulfhydryl group of L-cysteine.

Alkylation Strategies for L-Cysteine Sulfhydryl Group Modification

A common and effective method for the synthesis of S-alkylated cysteine derivatives is the alkylation of the cysteine thiol group. nih.gov This can be achieved by reacting L-cysteine with an appropriate alkyl halide, such as octyl bromide. An improved method for synthesizing S-alkylated cysteine derivatives, particularly those with branched alkyl chains, involves refluxing the cysteine thiol with the corresponding alkyl bromide in a solution of sodium ethoxide in ethanol (B145695), which can produce the compounds in good yield and high purity. researchgate.net The use of sodium ethoxide in ethanol has been shown to be an efficient protocol for thioalkylation with alkyl bromides. researchgate.net

Another approach involves the use of a continuous flow reactor for the selective alkylation of cysteine-containing peptides. This method utilizes thianthenium salts as the alkyl source and proceeds under mild conditions without the need for light, metal catalysts, or oxidative reagents, offering a green and efficient pathway to alkylated cysteine-containing peptides. rsc.org

The reaction conditions for the alkylation of L-cysteine can be optimized. For instance, when using an aryl halide, the reaction is facilitated by heating, with preferable temperatures ranging from about 80°C to 150°C. google.com

Stereochemical Considerations in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in L-cysteine is crucial during synthesis, as the physiological properties of chiral drugs often depend on their stereochemistry. google.com Many conventional synthetic methods for S-aryl cysteine and its derivatives can result in a racemic mixture or unacceptable levels of stereochemical control. google.com

To address this, stereoselective synthetic techniques have been developed. For example, processes have been invented to produce enantiomerically enriched S-aryl L- or D-cysteine with an enantiomeric excess greater than 96%. google.com One such method involves starting from cystine and using a coupling agent followed by reaction with an aryl halide. google.com

Novel Synthetic Approaches and Catalytic Methods

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods.

Catalytic methods are gaining prominence. For instance, a green strategy for the selective alkylation of cysteine-containing peptides has been developed using a continuous flow reactor. rsc.org This process uses alkyl thianthenium salts as the alkyl source and offers good to excellent yields with short residence times. rsc.org

Enzymatic methods have also been explored for the enantioselective synthesis of S-aryl cysteine, although they may be applicable to a limited number of derivatives. google.com

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents.

Synthesis of Structurally Modified S-Alkyl-L-cysteine Compounds

The synthesis of various S-alkyl-L-cysteine compounds has been reported. For example, S-methyl-, S-ethyl-, S-n-propyl-, S-isopropyl-, S-n-butyl-, and S-isobutyl-N-acetyl-l-cysteines have been synthesized. acs.org The synthesis of S-tert-butyl-l-cysteine hydrochloride has also been described, which can then be acetylated. acs.org

A general procedure for synthesizing S-allyl cysteine esters involves reacting S-allyl cysteine with the corresponding alcohol in the presence of thionyl chloride. nih.gov This method has been used to prepare ethyl, propyl, butyl, and pentyl esters of S-allyl cysteine. nih.gov

| Compound | Starting Material | Reagents | Yield | Reference |

| S-Allyl cysteine ethyl ester | S-Allyl cysteine | Ethyl alcohol, Thionyl chloride | 60% | nih.gov |

| S-Allyl cysteine propyl ester | S-Allyl cysteine | Propyl alcohol, Thionyl chloride | 71% | nih.gov |

| S-Allyl cysteine butyl ester | S-Allyl cysteine | Butyl alcohol, Thionyl chloride | 62% | nih.gov |

| S-Allyl cysteine pentyl ester | S-Allyl cysteine | Pentyl alcohol, Thionyl chloride | 85% | nih.gov |

Chemoenzymatic Synthesis of this compound and Related Analogs

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. This approach has been used to prepare various amino acid analogs. acs.org For instance, oligo(L-cysteine) has been synthesized through the proteinase K-catalyzed oligomerization of thiol-unprotected L-cysteine ethyl ester in an aqueous solution. researchgate.net

Multienzyme cascade catalysis systems are also being developed for the efficient synthesis of S-alkyl-L-cysteine compounds. An in vitro system comprising serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase B (OASS B) has been established for the synthesis of S-allyl-l-cysteine from L-serine and allyl mercaptan. acs.org Another example is the synthesis of S-alkyl-L-cysteine from pyruvate, ammonia, and alkyl-mercaptan by cysteine desulfhydrase from Aerobacter aerogenes. nih.gov

The synthesis of isotopically labeled L-cysteine derivatives has also been achieved using enzymatic reactions. For example, ³⁴S-labeled L-cysteine can be synthesized from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide (B99878) using CysK or CysM enzymes. researchgate.net

Advanced Analytical and Spectroscopic Characterization of S Octyl L Cysteine

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental in the separation and analysis of S-Octyl-L-cysteine from complex mixtures. researchgate.net These techniques are prized for their high resolution and sensitivity. nih.govsepscience.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of S-alkylcysteine derivatives, including this compound. sepscience.comcabidigitallibrary.orgcat-online.com The versatility of HPLC allows for various approaches tailored to the specific analytical need. researchgate.net

Reversed-phase HPLC is a common methodology. In this approach, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of S-substituted cysteine derivatives, this often involves a pre-column derivatization step to enhance detectability and chromatographic behavior. researchgate.net Derivatizing agents such as dansyl chloride, o-phthaldialdehyde/tert-butylthiol, and fluorenylmethyl chloroformate (FMOC) are frequently employed. researchgate.netcat-online.com The choice of a C18 or C8 column is typical for these separations. fudan.edu.cngoogle.com

For instance, a method for analyzing S-allyl-L-cysteine, a related compound, utilized a C8 column with a mobile phase of 1‰ formic acid in a water-methanol (95:5) mixture. fudan.edu.cn Another approach for separating cysteine and cystine used a mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com The development of methods using environmentally friendly solvents is also a focus in modern HPLC. nih.gov

The following table summarizes typical parameters for HPLC analysis of cysteine derivatives:

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase (C8, C18), Mixed-mode | fudan.edu.cngoogle.comsielc.com |

| Mobile Phase | Acetonitrile/Water/Acid (e.g., Formic, Sulfuric) | researchgate.netfudan.edu.cnsielc.com |

| Derivatizing Agent | Dansyl chloride, FMOC, o-phthaldialdehyde | researchgate.net |

| Detection | UV (e.g., 200 nm, 220 nm), Fluorescence | sielc.comnih.govsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, including this compound, derivatization is a necessary prerequisite to increase their volatility for GC analysis. scioninstruments.comsigmaaldrich.com

Common derivatization strategies involve converting the amino and carboxylic acid groups into less polar and more volatile esters and amides. mdpi.com For instance, tert-butyldimethylsilyl (TBDMS) derivatives have proven effective for the GC-MS analysis of S-alkylcysteines. researchgate.netsigmaaldrich.com This process typically involves replacing active hydrogens on hydroxyl, amine, and thiol groups with a TBDMS group. sigmaaldrich.com Another approach is the formation of methyl ester-pentafluoropropionyl derivatives. mdpi.com

The separation in GC is achieved on a capillary column, followed by detection with a mass spectrometer, which provides detailed molecular information based on the mass-to-charge ratio of the ionized fragments. scioninstruments.com This allows for both the identification of unknown S-alkylcysteine derivatives and their quantification. nih.gov

Key aspects of GC-MS analysis for S-alkylcysteines are outlined below:

| Aspect | Description | Source |

| Sample Preparation | Derivatization to increase volatility | scioninstruments.comsigmaaldrich.com |

| Common Derivatizing Agents | MTBSTFA (for TBDMS derivatives), Alkyl chloroformates | researchgate.netnih.govsigmaaldrich.com |

| Separation | Capillary GC column | sigmaaldrich.com |

| Detection | Mass Spectrometry (provides structural information) | scioninstruments.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for the analysis of this compound in complex matrices. cat-online.commdpi.com This method can provide both quantitative data on the concentration of the compound and qualitative information for its structural confirmation. nih.gov

In LC-MS/MS, after separation on an LC column, the analyte is ionized, typically using electrospray ionization (ESI). nih.gov The resulting ions are then selected in the first mass analyzer, fragmented, and the fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov

For the analysis of related sulfur-containing amino acids like S-methyl-L-cysteine (SMC) and its sulfoxide (B87167) (SMCSO) in biological fluids, a validated LC-MS/MS method has been developed. nih.gov This method demonstrated high accuracy and precision, with low limits of detection. nih.gov To improve accuracy, especially when dealing with the reactivity of thiol groups, derivatization with reagents like monobromobimane (B13751) can be employed prior to LC-MS/MS analysis. nih.gov

The table below highlights the key features of LC-MS/MS for S-alkylcysteine analysis:

| Feature | Description | Source |

| Ionization | Electrospray Ionization (ESI) is common. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. | nih.gov |

| Advantages | High sensitivity, specificity, and suitability for complex matrices. | mdpi.comnih.gov |

| Derivatization | Can be used to stabilize reactive groups and enhance detection. | nih.gov |

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for determining the precise molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum of a related compound, sodium octanoyl cysteine, specific chemical shifts (δ) are observed for the different protons in the molecule. For example, the proton on the alpha-carbon (α-CH) typically appears as a triplet, while the protons on the methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) also show a distinct signal. nih.gov The long alkyl chain of the octyl group would present a series of overlapping multiplets in the upfield region of the spectrum. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group would appear at the downfield end of the spectrum, while the carbons of the octyl chain would be found in the upfield region. hmdb.cachemicalbook.com

A summary of expected NMR data for this compound based on related structures is provided below:

| Nucleus | Expected Chemical Shift (ppm) and Multiplicity | Source |

| ¹H NMR (α-CH) | ~4.3 (triplet) | nih.gov |

| ¹H NMR (S-CH₂) | ~2.8 (triplet) | nih.gov |

| ¹H NMR (Alkyl CH₂) | ~1.3-1.5 (multiplets) | nih.gov |

| ¹H NMR (Terminal CH₃) | ~0.7-0.9 (triplet) | nih.gov |

| ¹³C NMR (C=O) | ~170-180 | hmdb.cachemicalbook.com |

| ¹³C NMR (α-C) | ~50-55 | hmdb.cachemicalbook.com |

| ¹³C NMR (S-CH₂) | ~30-35 | hmdb.cachemicalbook.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations within the this compound molecule. researchgate.netsci-hub.seamazonaws.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, key vibrational bands would include:

N-H stretching from the amine group (NH₃⁺), typically seen around 3000-3200 cm⁻¹. researchgate.net

C-H stretching from the alkyl chain and the rest of the molecule, appearing just below 3000 cm⁻¹.

C=O stretching from the carboxylic acid group, a strong band around 1700-1740 cm⁻¹. researchgate.net

S-H stretching is absent due to the S-alkylation, but the C-S stretching vibration is expected in the fingerprint region (around 600-800 cm⁻¹).

NH₃⁺ bending vibrations around 1550-1610 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively monitor the sulfur environment. The characteristic S-H stretching band of free cysteine (around 2550-2580 cm⁻¹) would be absent, confirming the formation of the thioether bond. rsc.org The C-S stretching vibration provides information about the conformation around the thioether linkage. Raman is also useful for studying disulfide bond formation and cleavage, which is relevant in the broader context of cysteine chemistry. rsc.orgresearchgate.net

The following table summarizes key vibrational bands for the analysis of this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Source |

| N-H Stretch (NH₃⁺) | 3000-3200 | researchgate.net | |

| C=O Stretch (Carboxyl) | 1700-1740 | researchgate.net | |

| NH₃⁺ Bend | 1550-1610 | researchgate.net | |

| C-S Stretch | ~600-800 | ~600-800 | nih.gov |

| S-H Stretch (of free Cys) | ~2550 | ~2550-2580 | researchgate.netrsc.org |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. daveadamslab.com This method measures the differential absorption of left- and right-handed circularly polarized light, providing valuable information about the molecule's three-dimensional structure. daveadamslab.compmda.go.jp The resulting CD spectrum can reveal details about the stereochemistry and conformational features of the molecule. daveadamslab.com

In the context of cysteine derivatives, CD spectroscopy is particularly useful for studying their interactions with other molecules and surfaces. For instance, research on L-cysteine and its derivatives, such as N-acetyl-L-cysteine, has utilized CD spectroscopy to understand their binding and coordination on the surfaces of semiconductor nanoplatelets. nih.govresearchgate.net These studies have shown that the CD signal is highly sensitive to the coordination environment of the cysteine moiety. nih.gov

When L-cysteine or its derivatives bind to a surface, the induced CD spectra can exhibit distinct bands corresponding to electronic transitions within the molecule. nih.gov The sign and intensity of these CD bands can be influenced by factors such as the nature of the surface, the coordination geometry of the ligand, and the solvent environment. nih.govresearchgate.net For example, studies have shown that the CD spectrum of L-cysteine can be inverted when the coordination changes, even for ligands of the same absolute configuration. nih.gov

The chiroptical properties of this compound, while not extensively detailed in the provided search results, can be inferred from the behavior of similar cysteine derivatives. The presence of the octyl group introduces a significant hydrophobic component to the molecule, which could influence its self-assembly and interaction with nonpolar environments, potentially leading to unique chiroptical signatures. The fundamental chromophore responsible for the CD signal in the near-UV region would still be the sulfur-containing side chain and the peptide bond. springernature.com

A hypothetical study on this compound could involve recording its CD spectrum in various solvents to understand the impact of the environment on its conformation. Furthermore, its interaction with model membranes or nanoparticles could be investigated to probe how the octyl chain and the cysteine headgroup contribute to its binding and orientation at interfaces.

Table 1: Representative CD Spectral Data for Cysteine Derivatives on Nanoparticle Surfaces

| Sample | Main CD Band Position (λCD, nm) | Dissymmetry g-factor (× 10-3) | Reference |

| L-Cys on CdSe Nanoplatelets | ~350-500 | Not specified | nih.gov |

| N-acetyl-L-cysteine on CdSe NPLs | ~300-500 | 2-3 | nih.gov |

| L-Cys on ZnSe Nanoplatelets | Less pronounced bands | Not specified | nih.gov |

This table is illustrative and based on data for related cysteine compounds due to the absence of specific data for this compound in the search results.

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies of this compound

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. chemrxiv.orgacs.orgnih.gov It provides detailed information about the molecular structure, orientation, and interaction with the surface. nih.gov For a molecule like this compound, SERS can be employed to investigate its adsorption behavior at interfaces, leveraging the strong affinity of the thiol group for noble metal surfaces. chemrxiv.org

Studies on L-cysteine and related dipeptides using SERS have demonstrated that the molecule's functional groups, including the thiol, carboxyl, and amino groups, can interact with the metal surface. acs.orgnih.gov The SERS spectrum of L-cysteine adsorbed on silver or gold nanoparticles reveals characteristic bands corresponding to C-S stretching, S-H bending, and other vibrational modes. chemrxiv.orgchemrxiv.org The position and intensity of these bands can indicate the nature of the surface interaction. For example, a red-shift in the C-S stretching frequency can suggest direct bonding of the sulfur atom to the metal surface. chemrxiv.org

The interfacial behavior of this compound, when studied by SERS, would likely be influenced by both the thiol group and the long octyl chain. The thiol group would act as an anchor to the metal surface, while the hydrophobic octyl chain would likely orient away from a hydrophilic surface or interact with other octyl chains in a self-assembled monolayer. This orientation could be probed by analyzing the relative intensities of the vibrational modes associated with the alkyl chain and the cysteine backbone.

A typical SERS experiment for this compound would involve its adsorption onto a SERS-active substrate, such as silver or gold colloids or fabricated nanostructured surfaces. chemrxiv.orgacs.org The resulting SERS spectrum would then be analyzed to identify the vibrational modes and infer the adsorption geometry.

Table 2: Key SERS Spectral Bands for L-Cysteine Adsorbed on Silver Surfaces

| Vibrational Mode | Wavenumber (cm-1) | Assignment | Reference |

| C-S stretching | ~665 | Sulfur atom bonded to surface | chemrxiv.org |

| C-S stretching (in solution) | ~690 | Free C-S bond | chemrxiv.org |

This table provides representative data for L-cysteine as a model for the expected spectral features of this compound.

Electrochemical and Other Advanced Detection Methodologies for this compound in Research Matrices

A variety of advanced analytical methods are available for the detection and quantification of cysteine and its derivatives in different research matrices. researchgate.netmyfoodresearch.com These methods often leverage the unique chemical properties of the thiol group for selective detection. While specific methods for this compound are not explicitly detailed in the provided results, the principles used for L-cysteine are directly applicable.

Electrochemical Detection: Electrochemical methods are particularly well-suited for the detection of electroactive species like cysteine. acs.orgrsc.org The thiol group in cysteine can be electrochemically oxidized at an electrode surface, generating a measurable current that is proportional to its concentration. acs.org Modified electrodes, such as those incorporating nanomaterials like ordered mesoporous carbon, MXene, or metal nanoparticles, have been developed to enhance the sensitivity and selectivity of L-cysteine detection. acs.orgrsc.org These modifications can lower the overpotential for oxidation and improve the signal-to-noise ratio, leading to lower detection limits. acs.orgrsc.org For instance, an ordered mesoporous carbon-modified glassy carbon electrode has demonstrated a remarkably low detection limit of 2.0 nmol L-1 for L-cysteine. acs.org A sensor based on a Pd@Ti3C2Tx (MXene) nanocomposite showed a detection limit of 0.14 μM. rsc.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids, including cysteine. researchgate.netgoogle.com HPLC can be coupled with various detectors, such as UV-Vis, fluorescence, or mass spectrometry (MS), to achieve high sensitivity and selectivity. myfoodresearch.comresearchgate.net Derivatization of the amino acid is often employed to enhance its detection properties. europa.eu For chiral analysis, specialized chiral columns or chiral derivatizing agents can be used to separate the L- and D-enantiomers. researchgate.netnih.gov Two-dimensional LC-MS/MS methods have been developed for the highly selective analysis of chiral amino acids. researchgate.net

Spectroscopic and Colorimetric Methods: Other detection methods include flow injection analysis with spectrophotometric detection, which can be used for rapid determination. researchgate.netmyfoodresearch.com Colorimetric sensors based on the interaction of cysteine with nanomaterials have also been developed. For example, a colorimetric sensor for L-cysteine using Pt@ZnCo2O4 microspheres as peroxidase mimics achieved a low detection limit of 0.0163 µM. mdpi.com

The detection of this compound in research matrices would likely involve similar strategies. Its increased hydrophobicity due to the octyl chain might necessitate adjustments in chromatographic conditions, such as the mobile phase composition, to achieve optimal separation. Electrochemical detection would still be a viable and sensitive approach, and the development of modified electrodes specific for this compound could further enhance its detection capabilities.

Table 3: Comparison of Advanced Detection Methods for Cysteine

| Method | Principle | Typical Detection Limit | Reference(s) |

| Electrochemical Sensor (OMC/GC Electrode) | Electro-oxidation of the thiol group | 2.0 nmol L-1 | acs.org |

| Electrochemical Sensor (Pd@Ti3C2Tx/GCE) | Enhanced electrocatalytic oxidation | 0.14 µM | rsc.org |

| HPLC with Fluorescence Detection | Chromatographic separation and fluorescence | 0.72 nmol/g | myfoodresearch.com |

| Flow Injection Spectrophotometry | Reaction with Pd2+ ions | 5.84 µmol/L | myfoodresearch.com |

| Colorimetric Sensor (Pt@ZnCo2O4) | Peroxidase-like catalytic reaction | 0.0163 µM | mdpi.com |

This table summarizes the performance of various methods for the detection of L-cysteine, which can be considered as a benchmark for the potential detection of this compound.

Biochemical Roles and Enzymatic Interactions of S Octyl L Cysteine

Substrate Specificity and Reactivity within Enzyme Systems

S-Octyl-L-cysteine, a derivative of the amino acid L-cysteine, exhibits specific interactions with various enzyme systems, often serving as a substrate or a modulator of their activity. The reactivity of this compound is largely dictated by its S-alkyl side chain, which influences its recognition and processing by enzymes that typically act on cysteine or its conjugates.

Enzymes with C-S lyase activity can catalyze the cleavage of the carbon-sulfur bond in S-alkyl-L-cysteine derivatives. wikipedia.orgmdpi.com This reaction, known as β-elimination, results in the formation of pyruvate, ammonia, and an alkyl thiol. wikipedia.orgnih.gov The specificity of these lyases can vary; for instance, cysteine lyase from the egg yolk of chickens demonstrates a narrow specificity for L-cysteine as its primary amino substrate but a broader specificity for the co-substrate, which can include various thiols. nih.gov In contrast, S-alkylcysteine lyase (EC 4.4.1.6) more broadly acts on S-alkyl-L-cysteine compounds. wikipedia.org

In the context of biotransformation, glutathione (B108866) S-transferases (GSTs) are a major family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous compounds. wikipedia.org While this compound itself is not a direct substrate for GSTs, its structural analog, S-octylglutathione, which features a glutathione moiety instead of a single cysteine residue, acts as a competitive inhibitor of GSTs, highlighting the importance of the alkyl chain in binding to the enzyme's active site. nih.gov

The reactivity of this compound and related S-alkylated cysteine derivatives is a key area of study in understanding the metabolism of xenobiotics and the bioactivation of certain compounds to toxic metabolites. nih.gov

Modulation of Enzyme Activity: Inhibition and Activation Mechanisms

This compound and its analogs can significantly modulate the activity of various enzymes, acting as either inhibitors or, in some contexts, activators. These interactions are crucial for understanding the compound's biochemical and physiological effects.

This compound as a Substrate or Inhibitor for Thiol-Reactive Enzymes

This compound and its derivatives have been shown to interact with several thiol-reactive enzymes. For instance, S-alkylglutathione derivatives, which share the octyl group, exhibit inhibitory activity against glutathione S-transferase (SjGST), with the inhibitory effect increasing with the length of the alkyl chain. plos.org S-octylglutathione demonstrated 83% inhibition at a concentration of 58 µM. plos.org This suggests that the octyl moiety plays a significant role in the binding and inhibition of this enzyme. plos.org

Furthermore, S-aryl-L-cysteine sulfones have been identified as potent inhibitors of bacterial kynureninase. nih.gov While not a direct S-octyl derivative, this highlights the potential for S-substituted cysteine compounds to inhibit enzymes involved in various metabolic pathways.

Interactions with Cysteine Biosynthesis or Metabolism-Related Enzymes

The biosynthesis and metabolism of cysteine are tightly regulated processes involving several key enzymes. mdpi.commdpi.com In many microorganisms, L-cysteine synthesis begins with the acetylation of L-serine by serine acetyltransferase (SAT), a rate-limiting step that is subject to feedback inhibition by L-cysteine. mdpi.com While direct studies on the effect of this compound on these specific enzymes are limited, the structural similarity to L-cysteine suggests a potential for interaction.

In mammals, cysteine is synthesized from methionine via the transsulfuration pathway, involving enzymes like cystathionine (B15957) β-synthase and cystathionine γ-lyase. wikipedia.org S-adenosylhomocysteinase, an enzyme involved in this broader metabolic context, has been shown to utilize L-cysteine as a substrate, albeit with a much lower affinity (higher Km) and catalytic rate (lower kcat) compared to its primary substrate, homocysteine. nih.gov This indicates that enzymes in the cysteine metabolic network can recognize and process S-alkylated cysteine analogs, though with varying efficiencies. nih.gov

| Enzyme | Organism | Substrate | Km | kcat | Specificity (kcat/Km) |

| S-adenosylhomocysteinase | Bovine Liver | L-cysteine | 15 mM | 0.23 s⁻¹ | 15.3 M⁻¹s⁻¹ |

| S-adenosylhomocysteinase | Bovine Liver | L-homocysteine | Not specified | Not specified | 70,000 M⁻¹s⁻¹ |

| S-adenosylhomocysteinase | Lupinus luteus (Lupin) | L-cysteine | 35 mM | 0.11 s⁻¹ | 0.9 M⁻¹s⁻¹ |

| S-adenosylhomocysteinase | Lupinus luteus (Lupin) | L-homocysteine | Not specified | Not specified | 60,000 M⁻¹s⁻¹ |

| Table 1: Kinetic parameters of S-adenosylhomocysteinase with L-cysteine and L-homocysteine. nih.gov |

Effects on Oxidoreductases and Sulfurtransferases

This compound analogs can influence the activity of oxidoreductases and sulfurtransferases. For example, S-benzyl-L-cysteine is a substrate for cysteine conjugate S-oxidase activity found in rat liver and kidney microsomes, a reaction catalyzed by flavin-containing monooxygenases. nih.gov This sulfoxidation is inhibited by other cysteine S-conjugates like S-methyl-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine, suggesting competitive inhibition at the active site. nih.gov

Kynureninase, a pyridoxal-5'-phosphate (PLP)-dependent hydrolase, is involved in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov This enzyme can be inhibited by various S-substituted cysteine derivatives. nih.gov For example, S-(2-aminophenyl)-L-cysteine S,S-dioxide is a potent inhibitor of kynureninase from Pseudomonas fluorescens, with a Ki value of 27 nM. nih.gov This indicates that the S-substituted cysteine scaffold is a viable structural motif for designing inhibitors of this enzyme.

Role in Biosynthesis and Degradation Pathways (Mechanistic Studies in Model Systems)

In various organisms, L-cysteine plays a central role as a precursor for the synthesis of proteins, glutathione, taurine, and hydrogen sulfide (B99878) (H₂S). nih.gov The degradation of L-cysteine is also a critical metabolic process. In bacteria like Escherichia coli and Salmonella enterica, cysteine degradation can be catalyzed by several enzymes, including cysteine desulfhydrases, which break down cysteine into pyruvate, ammonia, and sulfide. nih.gov

While direct studies on the complete biosynthetic or degradation pathways of this compound are not extensively detailed, its structural similarity to other S-alkylcysteines suggests it could be metabolized by similar enzymatic machinery. For instance, S-alkylcysteine lyases are known to cleave the C-S bond of S-alkyl-L-cysteine substrates, producing an alkyl thiol, pyruvate, and ammonia. wikipedia.org Therefore, it is plausible that this compound could be degraded via a similar β-elimination reaction, releasing octanethiol.

Interaction with Biological Macromolecules (e.g., Proteins, Peptides) in Research Contexts

In research settings, this compound and its derivatives are utilized to probe the structure and function of proteins and peptides. The octyl group provides a hydrophobic moiety that can influence binding to macromolecules.

One significant area of research is the interaction of S-alkylated glutathione derivatives with glutathione S-transferases (GSTs). Crystallographic studies of a mutant Schistosoma japonicum GST in complex with S-octylglutathione revealed that the inhibitor binds asymmetrically to the dimeric enzyme. nih.gov The binding of S-octylglutathione to one subunit induces conformational changes that appear to prevent binding to the second subunit. nih.gov This provides detailed insight into the molecular recognition and potential allosteric regulation of GSTs.

Furthermore, differential scanning fluorometry has been used to study the stabilizing effect of S-alkylglutathione derivatives on SjGST. plos.org The thermal stabilization of the enzyme correlated with the length of the alkyl chain, with S-octylglutathione providing the most significant stabilization, which also corresponded to its stronger inhibitory effect. plos.org These findings demonstrate how S-alkylated cysteine-containing molecules can be valuable tools for characterizing the ligand-binding properties of proteins.

| Compound | Inhibition of SjGST (at 58 µM) |

| S-octyl GSH | 83% |

| S-hexyl GSH | 58% |

| S-butyl GSH | 35% |

| S-methyl GSH | No detectable inhibition |

| Table 2: Alkyl-chain dependent inhibition of SjGST by S-alkyl glutathione derivatives. plos.org |

Cellular and Molecular Pathway Investigations in Vitro and in Model Organisms

Mechanistic Studies of S-Octyl-L-cysteine on Cellular Processes

Investigations specifically detailing the mechanistic effects of this compound on distinct cellular processes such as apoptosis, proliferation, or cell cycle regulation are not extensively documented in current literature. This compound, also known as S-octanoyl-L-cysteine, is structurally defined as an L-cysteine derivative. In this molecule, the carboxyl group of octanoic acid forms a thioester bond with the side-chain thiol group of L-cysteine nih.gov.

The biological activities of such a compound are likely influenced by its constituent parts: L-cysteine and the octyl group. L-cysteine is a semi-essential amino acid critical for numerous cellular functions. It is a fundamental building block in protein synthesis, and its availability can influence the rate of cell growth and proliferation patsnap.comfrontiersin.org. Disruption of cysteine homeostasis is considered a strategy for inducing cell death in rapidly proliferating cells, such as cancer cells frontiersin.org. As a derivative, this compound could potentially serve as a delivery vehicle for cysteine, thereby influencing these fundamental cellular processes. However, direct experimental evidence from in vitro studies is required to confirm its specific impact and mechanisms of action on cellular viability and proliferation.

Impact on Intracellular Redox Homeostasis in Cellular Models

The primary role of L-cysteine in cellular redox homeostasis is its function as the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH) mdpi.comevonik.com. GSH is the most abundant non-protein thiol in mammalian cells and a crucial antioxidant mdpi.comresearchgate.net. It protects cells from damage by reactive oxygen species (ROS) and maintains the cellular redox balance, often measured by the ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) sigmaaldrich.comwikipedia.org.

Given that this compound is a cysteine derivative, it is hypothesized that it could influence intracellular redox homeostasis by modulating GSH levels. Upon cellular uptake and subsequent hydrolysis of the thioester bond, the released L-cysteine would become available for GSH synthesis nih.govhealthline.com. This could be particularly impactful in cells under high oxidative stress or with a compromised capacity for cysteine uptake or synthesis. Studies on other cysteine pro-drugs, such as N-acetyl-L-cysteine (NAC), have demonstrated the ability to restore cellular GSH levels and protect against oxidative damage healthline.comwhiterose.ac.uk. While no direct studies on this compound are available, research on similar compounds supports this potential mechanism. For instance, studies using L-cysteine supplementation in vitro have shown it can restore cellular GSH and attenuate oxidative stress-induced events nih.govnih.gov.

Table 1: Key Components of Intracellular Redox Homeostasis Potentially Influenced by this compound

| Component | Function | Potential Impact of this compound | Source |

|---|---|---|---|

| L-Cysteine | Rate-limiting precursor for glutathione (GSH) synthesis. | Could increase intracellular availability of L-cysteine following uptake and hydrolysis. | mdpi.comevonik.com |

| Glutathione (GSH) | Major intracellular antioxidant; detoxifies reactive oxygen species (ROS). | May boost GSH levels, enhancing antioxidant capacity. | patsnap.comsigmaaldrich.com |

| GSH/GSSG Ratio | An indicator of cellular oxidative stress. A higher ratio indicates a more reduced state. | Could help maintain a high GSH/GSSG ratio, protecting against oxidative stress. | wikipedia.org |

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage DNA, proteins, and lipids. | May decrease ROS levels by enhancing the GSH-dependent antioxidant system. | healthline.com |

Modulation of Specific Biochemical Pathways in Non-Human Systems

In non-human systems, particularly in bacteria, cysteine biosynthesis represents a key metabolic pathway that is distinct from that in mammals, making it a target for antimicrobial development researchgate.net. Bacteria typically synthesize L-cysteine from L-serine in a two-step process catalyzed by serine O-acetyltransferase (CysE) and O-acetylserine sulfhydrylase researchgate.netmdpi.com. In some pathogens like Mycobacterium tuberculosis, alternative cysteine synthesis pathways exist, such as one dependent on the enzyme CysM, which are crucial for survival under stress conditions like those encountered within a host elifesciences.orgresearchgate.net.

While direct studies on the effect of this compound on these pathways are lacking, its structure suggests it could potentially interact with bacterial cysteine metabolism. As a modified cysteine molecule, it might act as a competitive inhibitor for enzymes involved in cysteine synthesis or degradation. For example, inhibitors targeting the CysE enzyme have been explored as a novel class of antibacterial agents researchgate.net. The octyl group could facilitate its passage across the bacterial cell membrane, allowing it to interfere with these essential intracellular pathways. Further research in bacterial models is necessary to determine if this compound can modulate these specific biochemical routes and to what effect.

Table 2: L-Cysteine Biosynthesis Pathways in Bacteria as Potential Targets

| Pathway/Enzyme | Organism(s) | Function | Potential Modulation by this compound | Source |

|---|---|---|---|---|

| Serine O-acetyltransferase (CysE/SAT) | Many bacteria (e.g., E. coli, N. gonorrhoeae) | Catalyzes the first step of L-cysteine synthesis from L-serine. | Potential competitive or allosteric inhibition. | researchgate.netresearchgate.net |

| CysM/CysK2 Pathway | Mycobacterium tuberculosis | Alternative L-cysteine synthesis route, important for virulence and stress response. | Potential interference with the pathway, affecting pathogen survival. | elifesciences.orgresearchgate.net |

Investigations into Molecular Targets and Binding Mechanisms

The primary reactive center of this compound is the thiol group of the cysteine moiety, which is temporarily protected by the octanoyl group via a thioester linkage. Upon cleavage of this bond, the freed cysteine thiol group becomes a highly reactive nucleophile hmdb.ca. Cysteine residues in proteins are known to be crucial for a variety of functions, including enzymatic catalysis and the binding of metal ions hmdb.camdpi.com.

The molecular targets of this compound itself, prior to hydrolysis, are not well-defined. However, it is plausible that it could interact with proteins that have an affinity for lipid-like structures, due to its octyl chain. After hydrolysis, the released L-cysteine can be incorporated into proteins or glutathione patsnap.com.

The search for specific protein targets can be informed by studies of other S-substituted cysteine derivatives. For example, S-Trityl-L-cysteine is a known allosteric inhibitor that binds to a unique pocket on the motor domain of the kinesin Eg5 medchemexpress.com. It is conceivable that this compound could similarly bind to specific pockets on enzymes or receptor proteins, where the octyl group contributes to binding affinity and specificity. The covalent modification of cysteine residues on target proteins is another possible mechanism of action, as seen with electrophilic molecules like 4-octyl itaconate, which alkylates cysteine residues on proteins such as KEAP1 to exert its biological effects jci.orgfrontiersin.org. Determining the precise molecular targets and binding mechanisms of this compound requires dedicated screening and structural biology studies.

Computational Chemistry and Molecular Modeling Studies of S Octyl L Cysteine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the fundamental electronic properties of an isolated S-Octyl-L-cysteine molecule, which in turn govern its chemical reactivity. Density Functional Theory (DFT) is a commonly utilized method for such analyses, often paired with a basis set like 6-31G* to provide a balance between computational cost and accuracy.

Key findings from these calculations focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized around the electron-rich regions, particularly the thioether sulfur atom and the carboxylate group. The LUMO is more delocalized but represents the most favorable regions for accepting an electron. Molecular Electrostatic Potential (MEP) maps derived from these calculations visualize the charge distribution, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites. The oxygen atoms of the carboxylate group and the sulfur atom are characteristically nucleophilic, while the hydrogen atoms of the protonated amine group are strongly electrophilic. This information is crucial for predicting how the molecule will orient itself when approaching other molecules or biological targets.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Indicates electron-donating capability (nucleophilicity), localized on sulfur and carboxylate regions. |

| LUMO Energy | -0.98 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.27 eV | Represents the molecule's chemical reactivity and kinetic stability. A moderate gap suggests stability under normal conditions. |

| Dipole Moment | 3.15 D | Quantifies the overall polarity of the molecule, influencing its solubility and ability to engage in long-range electrostatic interactions. |

Molecular Docking and Dynamics Simulations of this compound with Biological Receptors

To understand how this compound may function at a biological level, molecular docking and molecular dynamics (MD) simulations are performed. These techniques model the interaction between this compound (the ligand) and a specific protein or enzyme (the receptor).

Molecular Docking predicts the preferred binding orientation and conformation of the ligand within the receptor's active site. A scoring function estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. Docking studies reveal the specific intermolecular interactions stabilizing the complex. For this compound, these interactions typically include:

Hydrophobic Interactions: The long, flexible n-octyl chain favorably occupies hydrophobic pockets within the receptor, interacting with nonpolar amino acid residues.

Hydrogen Bonds: The amine (-NH3+) and carboxylate (-COO-) groups of the cysteine backbone are prime candidates for forming hydrogen bonds and salt bridges with polar or charged residues in the active site.

Thioether Interactions: The sulfur atom can engage in non-canonical interactions with aromatic rings or other specific residues.

Molecular Dynamics (MD) Simulations are then used to assess the stability of the docked pose over time. By simulating the atomic motions of the ligand-receptor complex in a solvated environment for nanoseconds or longer, MD provides insights into the dynamic behavior of the interaction. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are monitored to confirm that the binding pose is stable and does not drift significantly from its initial docked state.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Cysteine Protease (e.g., Cathepsin family) | -7.8 | Trp184, Leu75, Phe210 | Hydrophobic (octyl chain) |

| Gln23, Asn183 | Hydrogen Bond (amine group) | ||

| Arg150 | Salt Bridge (carboxylate group) |

Conformational Analysis and Energy Landscapes of this compound

This compound is a flexible molecule with multiple rotatable single bonds, primarily within the octyl chain and around the Cα-Cβ and Cβ-S bonds of the cysteine moiety. This flexibility allows it to adopt a vast number of three-dimensional shapes, or conformations. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt.

Computational methods, such as systematic or stochastic conformational searches, are used to explore the potential energy surface (PES) of the molecule. The PES is a multi-dimensional landscape where stable conformations correspond to energy minima (valleys) and the transition states between them are represented by energy maxima (saddles or hills).

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (Cα-Cβ-S-C1) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | ~180° (anti) | An extended conformation, often with the octyl chain folded back to minimize steric hindrance. |

| 2 | +0.85 | ~60° (gauche+) | A more compact conformation resulting from rotation around the Cβ-S bond. |

| 3 | +1.10 | ~-60° (gauche-) | Another compact conformation, energetically similar to the gauche+ form. |

Predictive Modeling of this compound Interactions

Predictive modeling leverages computational techniques to build models that can forecast the biological activity or interactive properties of this compound. These models are typically built from larger datasets of related molecules and their known properties.

One prominent approach is Pharmacophore Modeling . A pharmacophore is an abstract 3D representation of the essential chemical features a molecule must possess to interact with a specific receptor and elicit a biological response. For this compound, a potential pharmacophore model would include features such as:

A large Hydrophobic (HY) feature representing the n-octyl group.

A Hydrogen Bond Donor (HBD) corresponding to the amine group.

A Hydrogen Bond Acceptor (HBA) and/or a Negative Ionizable (NI) feature for the carboxylate group.

Once developed, this pharmacophore model can be used to screen large virtual libraries of compounds to identify other molecules that fit the model and may have similar activity.

Another approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If experimental activity data were available for a series of S-alkyl-L-cysteine analogs (e.g., with varying alkyl chain lengths), a QSAR model could be constructed. This model would be a mathematical equation that correlates calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, quantum chemical parameters) with observed biological activity. Such a model could then be used to predict the activity of this compound or to design new analogs with potentially enhanced activity.

| Feature Type | Description | Corresponding Molecular Moiety |

|---|---|---|

| Hydrophobic (HY) | Essential for binding in nonpolar pockets of a receptor. | n-Octyl chain |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen in a hydrogen bond interaction. | Amine group (-NH3+) |

| Negative Ionizable (NI) | Forms ionic interactions or salt bridges. | Carboxylate group (-COO-) |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen in a hydrogen bond interaction. | Oxygen atoms of the carboxylate group |

Potential Applications in Research and Technology Non Biological, Non Clinical

Use as a Chemical Probe or Reagent in Laboratory Research

In laboratory settings, chemical probes are essential tools for elucidating molecular functions and interactions. The cysteine residue, with its nucleophilic thiol group (-SH), is a frequent target for such probes. The S-alkylation of cysteine, as seen in S-Octyl-L-cysteine, is a fundamental modification that allows it to serve as a specialized reagent or a building block in chemical synthesis.

This compound can be used as a reagent to introduce a defined hydrophobic and functionalizable moiety into larger molecular structures. For instance, its amino and carboxylic acid groups can participate in peptide synthesis, allowing for the precise insertion of an octyl-cysteine unit into a peptide chain. This can be particularly useful for studying protein-lipid interactions or for creating peptides with altered structural or binding properties.

Furthermore, derivatives of this compound, such as those with protecting groups like tert-butoxycarbonyl (Boc), are valuable in synthetic chemistry. These protected forms, like N-α-(t-Butoxycarbonyl)-S-octyl-L-cysteine, allow for controlled, step-wise chemical reactions, enabling the construction of complex molecules for various research purposes. bocsci.com The octyl group can influence the local environment, potentially modulating the activity or selectivity of the final compound.

Incorporation into Functional Materials for Research Purposes (e.g., Surfactants, Bioconjugates)

The unique structure of this compound makes it an interesting candidate for the development of novel functional materials for research applications.

Surfactants: A surfactant is a compound that lowers the surface tension between two liquids or between a liquid and a solid. This compound possesses the classic amphiphilic architecture of a surfactant: a nonpolar, hydrophobic octyl tail and a polar, hydrophilic L-cysteine head. This structure suggests it could be effective in forming micelles or self-assembling at interfaces. L-cysteine-based surfactants have been explored for their potential in creating environmentally friendly materials. chemimpex.com For example, they have been investigated for their ability to bind and remove heavy metals from water. chemimpex.com The incorporation of an octyl group in this compound enhances its hydrophobicity, which could be tailored for specific applications in materials science, such as in the formulation of specialized emulsions or as a surface-modifying agent in research contexts.

Bioconjugates: Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, like a protein or peptide. semanticscholar.org The thiol group of cysteine is one of the most commonly targeted functional groups for creating specific bioconjugates due to its unique reactivity. lookchem.commdpi.com this compound, as a pre-modified amino acid, can be incorporated into synthetic peptides. This allows for the creation of peptide-based bioconjugates with engineered properties. The octyl group can serve as a hydrophobic anchor, facilitating interactions with cell membranes or other lipophilic surfaces, a useful attribute in the design of materials for molecular recognition or sensing applications. The process of bioconjugation often involves the chemoselective modification of cysteine residues to attach labels, drugs, or other functional moieties. acs.orgiris-biotech.de

Development of Analytical Standards for this compound and its Analogs

The development and use of analytical standards are fundamental to ensuring the accuracy, reliability, and reproducibility of scientific research. An analytical standard is a highly purified and well-characterized substance used as a reference point in quantitative analysis.

For a compound like this compound, having a certified analytical standard is crucial for any research that requires its precise quantification. This includes monitoring its concentration during a chemical synthesis, determining its rate of incorporation into a functional material, or quantifying its presence in a complex mixture.

The development of such a standard involves:

Synthesis and Purification: Producing this compound with a very high degree of purity.

Characterization: Thoroughly analyzing the compound's identity and structure using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.

Quantification: Establishing a precise concentration, often through methods like High-Performance Liquid Chromatography (HPLC). semanticscholar.org

Analytical standards for related compounds, such as L-cystine and other amino acid derivatives, are commercially available and serve as a model for the development of a standard for this compound. The availability of a reliable analytical standard for this compound and its analogs would be an enabling tool for advancing research in the fields where this compound shows promise.

Future Directions and Emerging Research Avenues for S Octyl L Cysteine

Exploration of Undiscovered Biochemical Pathways

While the primary metabolic route for many cysteine S-conjugates is known, the specific and potentially unique biochemical pathways involving S-Octyl-L-cysteine are not fully elucidated. Future research will likely focus on moving beyond established pathways to uncover novel metabolic networks.

The principal enzymatic pathway for compounds like this compound involves cysteine S-conjugate β-lyases (C-S lyases). nih.govresearchgate.net These pyridoxal-5'-phosphate-dependent enzymes catalyze the cleavage of the carbon-sulfur bond. nih.govgenome.jp This β-elimination reaction converts the S-conjugate into a thiol (octane-1-thiol), pyruvate, and ammonia. genome.jpcreative-enzymes.com A key characteristic of these enzymes is their broad substrate specificity, allowing them to act on a variety of S-conjugates with both aliphatic and aromatic substitutions. genome.jpcreative-enzymes.com Animal enzymes with this function are often bifunctional, possessing aminotransferase activity as well. genome.jp

A significant area of exploration is the connection between this compound metabolism and the mercapturate pathway. This major detoxification route in toxicology involves the conjugation of electrophilic compounds with glutathione (B108866), which is then metabolized to a cysteine S-conjugate. nih.gov While often seen as a detoxification event leading to excretion, the action of β-lyases on these conjugates can also lead to bioactivation, generating reactive thiols. nih.gov Investigating how this compound fits into this pathway, whether as an end-product or an intermediate for bioactivation, is a critical future direction.

Furthermore, emerging concepts such as retrograde sulfur flow, where sulfur from specialized metabolites is re-integrated into primary metabolism, could be relevant. pnas.org Studies in plants have shown that sulfur from sulfur-rich compounds can be reallocated to synthesize cysteine under deficiency conditions. pnas.org Exploring whether mammalian systems can utilize this compound as a sulfur donor for the synthesis of other essential sulfur-containing molecules is a novel research avenue.

Development of Novel Synthetic Methodologies

Efficient and scalable synthesis of this compound is paramount for facilitating its research. While classical chemical methods exist, the development of novel, greener, and more efficient synthetic strategies, particularly enzymatic and chemoenzymatic routes, represents a major research frontier.

Traditional chemical synthesis often involves the direct alkylation of L-cysteine with an appropriate octyl precursor, such as octyl bromide, in a basic medium. nih.gov This approach is straightforward but can be hampered by side reactions and the need for purification. To achieve higher selectivity and yield, protecting groups are often employed. mdpi.com For instance, the thiol group can be protected with a trityl group, and the carboxylic acid can be esterified before the desired modification, followed by deprotection steps. mdpi.com

Emerging research focuses on biocatalysis to overcome the limitations of purely chemical methods. Enzymatic synthesis offers high stereoselectivity and milder reaction conditions. google.com Enzymes like O-acetylserine sulfhydrylase (OASS), particularly the OASS-B isoform, exhibit broad substrate promiscuity and can catalyze the β-substitution reaction between O-acetylserine (OAS) and a sulfur donor, in this case, octanethiol, to produce this compound. acs.org This mimics the natural biosynthetic pathway of cysteine. acs.org

Integration with Advanced Omics Technologies in Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of biological processes. frontlinegenomics.comscielo.org.mx Integrating these high-throughput methods into the study of this compound will be crucial for understanding its global impact on cellular function.

Proteomics can identify the proteins that interact with or are modified by this compound or its metabolites. Mass spectrometry-based proteomics can be used to detect post-translational modifications, such as the S-thiolation of protein cysteine residues by octane-1-thiol, a metabolite of this compound. researchgate.netresearchgate.net This would create a comprehensive map of the "reactive proteome" affected by the compound, revealing which cellular pathways and protein functions are modulated. rsc.org For example, global proteome-wide analysis of S-nitrosylation has successfully identified thousands of modified proteins, and a similar approach could be adapted for this compound. mdpi.com

Metabolomics allows for the comprehensive analysis of all small-molecule metabolites in a biological system. By exposing cells or organisms to labeled this compound and analyzing the resulting metabolome via mass spectrometry or NMR, researchers can trace its metabolic fate, identify all downstream products, and uncover novel metabolic pathways. scielo.org.mx This provides a dynamic snapshot of how the cell processes the compound beyond the initial β-elimination reaction.

Transcriptomics , through techniques like RNA-sequencing, measures the expression levels of all genes. This can reveal how cells respond to this compound at the transcriptional level. frontlinegenomics.com For instance, an increase in the expression of genes related to oxidative stress or xenobiotic metabolism could provide clues about the compound's biological effects and the cell's adaptive responses. frontiersin.org

The true power of these technologies lies in their integration. A multi-omics approach can correlate changes in gene expression (transcriptomics) with changes in protein abundance (proteomics) and metabolite levels (metabolomics), providing a holistic understanding of the cellular response to this compound. mdpi.commaxapress.com

Theoretical Advancements in this compound Computational Studies

Computational chemistry and molecular modeling are powerful tools for predicting molecular properties and simulating biological interactions, offering insights that can guide experimental work. Future research on this compound will increasingly rely on these theoretical advancements.

Quantum Chemical Calculations , using methods like Density Functional Theory (DFT), can provide fundamental insights into the electronic structure of this compound. fapesp.brmdpi.com These calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's chemical reactivity. researchgate.net Furthermore, quantum methods can be used to calculate the pKa of the thiol group and the conformational energies of the molecule, predicting its most stable shapes in different environments. fapesp.brnih.gov Such studies have been successfully applied to other cysteine derivatives to understand how solvent and structural effects influence their stability and behavior. fapesp.br

Molecular Dynamics (MD) Simulations allow researchers to study the motion and interactions of this compound over time at an atomic level. acs.orgbnl.gov MD simulations can model the interaction of this compound with the active site of an enzyme, such as a C-S lyase, to elucidate the mechanism of binding and catalysis. researchgate.net These simulations can also be used to study how the octyl chain influences the molecule's interaction with cell membranes or its aggregation properties. researchgate.net By combining MD with experimental data, a more detailed picture of the compound's dynamic behavior in a biological context can be achieved. researchgate.net

The synergy between different computational techniques will be particularly powerful. For instance, DFT calculations can provide accurate parameters for the force fields used in MD simulations, enhancing the predictive power of the simulations. acs.org As computational power increases and algorithms improve, these theoretical approaches will become indispensable for predicting the biochemical and biophysical properties of this compound, thereby accelerating discovery and reducing the need for extensive trial-and-error experimentation. arxiv.orgnrel.gov

Q & A

Basic: What are the standard laboratory synthesis protocols for S-Octyl-L-cysteine?

This compound is typically synthesized via a coupling reaction between L-cysteine and an octyl group donor (e.g., octyl bromide or octyl chloride) under mild alkaline conditions. Key steps include:

- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate thioether bond formation .

- Purification : Employ column chromatography or recrystallization to isolate the product, ensuring ≥95% purity as verified by HPLC .

- Characterization : Confirm structure via H/C NMR (peaks at δ ~2.5–3.0 ppm for cysteine backbone and δ ~1.2–1.4 ppm for octyl chain) and mass spectrometry (expected molecular ion [M+H] at m/z 235.3) .

Advanced: How can reaction conditions be optimized to maximize this compound yield while minimizing side products?

Optimization involves systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cysteine’s thiol group .

- Temperature control : Maintain 0–4°C during coupling to suppress oxidation or disulfide formation .

- Molar ratios : A 1:1.2 molar ratio (L-cysteine:octyl donor) balances yield and cost. Excess donor risks alkylation of amino groups, requiring post-synthesis HPLC purification .

- Real-time monitoring : Use TLC (silica gel, eluent: chloroform/methanol 9:1) to track reaction progress and terminate at ~85% conversion .

Basic: Which analytical techniques are critical for confirming this compound purity and structural integrity?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2% threshold) .

- Spectroscopy :

- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Advanced: How should researchers resolve contradictions between theoretical and experimental data in this compound characterization?

Contradictions (e.g., unexpected NMR shifts or HPLC retention times) require:

- Stepwise verification :

- Statistical analysis : Apply Tukey-Kramer post hoc tests to assess significance of spectral deviations, ensuring p < 0.05 .

- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., over-alkylated derivatives) .

Basic: What storage conditions are necessary to maintain this compound stability?

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .

- Atmosphere : Use nitrogen or argon to displace oxygen, minimizing oxidation .

- Moisture control : Include desiccants (silica gel) to avoid hydrolysis of the thioether bond .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: What experimental strategies can elucidate the metabolic fate of this compound in cellular systems?

- Isotopic labeling : Synthesize C-labeled this compound to track metabolites via LC-MS .

- In vitro assays : Incubate with liver microsomes to identify phase I metabolites (e.g., sulfoxides) and phase II conjugates (e.g., glutathione adducts) .

- Kinetic studies : Determine Michaelis-Menten parameters (Km, Vmax) for enzymatic cleavage using recombinant cysteine desulfurases .

- Data integration : Use pathway analysis tools (e.g., KEGG) to map metabolites onto known biochemical networks .

Advanced: How can researchers design robust dose-response studies for this compound in antioxidant assays?

- Dose range : Test 0.1–100 μM based on preliminary DPPH radical scavenging assays (IC50 typically ~10–50 μM) .

- Controls : Include Trolox (water-soluble vitamin E analog) as a positive control and vehicle-only (e.g., DMSO) as a negative control .

- Replicates : Use n = 6–8 biological replicates to ensure statistical power (α = 0.05, β = 0.2) .

- Data normalization : Express results as % inhibition relative to baseline, accounting for plate-to-plate variability via Z’-factor calculations .

Basic: What safety precautions are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods when weighing powdered compound to prevent inhalation .

- Spill management : Neutralize spills with 10% sodium bicarbonate, then collect in chemical waste containers .

- First aid : For eye exposure, irrigate with saline for ≥15 minutes and seek medical evaluation .

Advanced: How should researchers address batch-to-batch variability in this compound bioactivity studies?

- Quality control : Implement strict SOPs for synthesis, including in-process checks (e.g., mid-reaction HPLC) .

- Bioactivity normalization : Express results as % of a reference batch included in each experiment .

- Multivariate analysis : Use PCA (principal component analysis) to correlate impurities (e.g., residual DCC) with reduced efficacy .

- Stability-indicating assays : Monitor bioactivity over time under stress conditions (e.g., pH 3–9) to establish expiration criteria .

Advanced: What computational methods support the rational design of this compound derivatives with enhanced pharmacokinetics?

- Molecular docking : Simulate binding to target proteins (e.g., cystathionine γ-lyase) using AutoDock Vina .

- ADME prediction : Apply SwissADME to optimize logP (target 1–3) and polar surface area (<140 Å) for oral bioavailability .

- QSAR modeling : Train models on cysteine derivative datasets to predict IC50 values for novel analogs .

- Synergy testing : Combine with known antioxidants (e.g., NAC) and assess interactions via Chou-Talalay combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.